2,4-Dimethyl-3-hydroxypyridine

Übersicht

Beschreibung

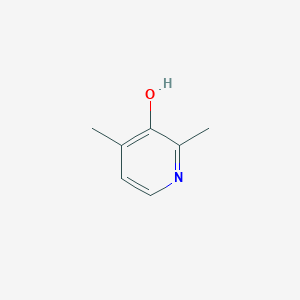

2,4-Dimethyl-3-hydroxypyridine is a heterocyclic organic compound with the molecular formula C7H9NO It is a derivative of pyridine, characterized by the presence of two methyl groups at the 2nd and 4th positions and a hydroxyl group at the 3rd position on the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-3-hydroxypyridine typically involves the reaction of 2,4-dimethylpyridine with suitable oxidizing agents to introduce the hydroxyl group at the 3rd position. One common method involves the use of hydrogen peroxide as the oxidizing agent in the presence of acetic acid . Another approach includes the use of pyridine N-oxides, which can be selectively reduced to yield the desired hydroxypyridine derivatives .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has been explored to synthesize various substituted pyridines, including this compound .

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dimethyl-3-hydroxypyridine undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form 2,4-dimethylpyridine.

Substitution: Electrophilic substitution reactions can occur at the methyl groups or the pyridine ring.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, acetic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium, copper, and nickel catalysts are commonly used in cross-coupling reactions.

Major Products Formed:

Oxidation Products: 2,4-Dimethyl-3-pyridone.

Reduction Products: 2,4-Dimethylpyridine.

Substitution Products: Various substituted pyridines depending on the nature of the electrophile used.

Wissenschaftliche Forschungsanwendungen

2,4-Dimethyl-3-hydroxypyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 2,4-Dimethyl-3-hydroxypyridine involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and other cellular processes .

Vergleich Mit ähnlichen Verbindungen

2,4-Dimethyl-3-hydroxypyridine can be compared with other hydroxypyridine derivatives, such as:

3-Hydroxypyridine: Lacks the methyl groups, resulting in different chemical and biological properties.

2,6-Dimethyl-3-hydroxypyridine: The additional methyl group at the 6th position can influence the compound’s reactivity and interactions.

4-Hydroxypyridine: The hydroxyl group is positioned differently, affecting its chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

2,4-Dimethyl-3-hydroxypyridine (DMHP) is a compound of significant interest in medicinal and biological research due to its diverse pharmacological properties. This article provides a comprehensive overview of the biological activity of DMHP, focusing on its antimicrobial, antioxidant, and cytotoxic effects, as well as its potential applications in medicine.

DMHP is characterized by its hydroxyl group, which plays a crucial role in its biological activity. The compound can participate in hydrogen bonding and other interactions with biological molecules, influencing various cellular processes. Its mechanism of action involves modulation of enzyme activity and receptor binding, which are essential for its therapeutic effects.

Antimicrobial Activity

Research has indicated that DMHP exhibits notable antimicrobial properties. A study highlighted its effectiveness against a range of bacterial strains, showcasing broad-spectrum activity. The compound was particularly effective against Gram-positive bacteria, with significant inhibition zones observed in tests against Staphylococcus aureus and Streptococcus pneumoniae. However, it showed limited activity against Gram-negative bacteria such as Escherichia coli .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 25 | High |

| Streptococcus pneumoniae | 22 | Moderate |

| Escherichia coli | 10 | Low |

Antioxidant Properties

DMHP has been studied for its antioxidant capabilities, which are vital for protecting cells from oxidative stress. The compound's ability to scavenge free radicals has been demonstrated in various assays, indicating that it may play a protective role in cellular environments exposed to oxidative damage. This property is particularly relevant in the context of diseases associated with oxidative stress, such as cancer and neurodegenerative disorders .

Cytotoxicity and Antiproliferative Effects

In recent studies, DMHP has shown promising cytotoxic effects against various cancer cell lines. For instance, detailed investigations revealed that DMHP exhibits potent antiproliferative activity in non-small cell lung cancer (NSCLC) models. The compound was found to induce cell cycle arrest and apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Case Study: Cytotoxic Effect on Cancer Cell Lines

A study conducted on A549 (lung cancer) and MCF-7 (breast cancer) cell lines demonstrated that DMHP significantly reduced cell viability at concentrations above 50 µM. The mechanism involved the activation of apoptotic pathways, as evidenced by increased levels of caspase-3 and PARP cleavage .

Structure-Activity Relationship (SAR)

The biological activity of DMHP can be attributed to its structural features. Variations in substituents on the pyridine ring influence its interaction with biological targets. Research suggests that compounds with electron-withdrawing groups exhibit enhanced antibacterial and cytotoxic activities compared to their electron-donating counterparts .

Eigenschaften

IUPAC Name |

2,4-dimethylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-5-3-4-8-6(2)7(5)9/h3-4,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLWXYGTOQALFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90567511 | |

| Record name | 2,4-Dimethylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27296-76-0 | |

| Record name | 3-Pyridinol, 2,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027296760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PYRIDINOL, 2,4-DIMETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G70YFU2M1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.